3-(4-(Chlorosulfonyl)phenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid is not well-documented in the available literature .Molecular Structure Analysis
The molecular formula of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid is C9H9ClO4S . Its molecular weight is 248.69 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 3-(4-(Chlorosulfonyl)phenyl)propanoic acid .Physical And Chemical Properties Analysis
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is a powder . It reacts with water . It is moisture sensitive and incompatible with oxidizing agents, bases, and active metals .Scientific Research Applications
Pharmaceutical Intermediates
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals . Its reactive sulfonyl chloride group can be utilized to introduce sulfonamide functionalities, which are prevalent in many drug molecules due to their stability and bioactive properties.
Chemical Education
Due to its reactivity and the variety of reactions it can participate in, 3-(4-(Chlorosulfonyl)phenyl)propanoic acid is an excellent candidate for use in educational settings to demonstrate chemical principles and synthetic techniques to students.
Each application leverages the unique chemical properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid , showcasing its versatility and importance in scientific research. It’s worth noting that while the compound has these potential applications, actual use in each field would depend on further research and development. Safety precautions should also be considered due to its reactive nature and potential hazards .
Mechanism of Action
Target of Action
This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into other compounds that interact with specific biological targets.
Action Environment
It is known to be moisture sensitive and reacts with water . It is also incompatible with oxidizing agents, bases, and active metals .
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorosulfonylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJMPXHPNFJMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374066 | |
Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Chlorosulfonyl)phenyl)propanoic acid | |
CAS RN |
63545-54-0 | |
Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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